Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate
Description
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 3-methylbutanamido substituent at position 3 and an ethyl ester group at position 2 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The synthesis of such compounds typically begins with ethyl benzofuran-2-carboxylate derivatives, which undergo functionalization at position 3 via amidation, alkylation, or condensation reactions. For example, the introduction of the 3-methylbutanamido group likely involves acylation of a 3-amino precursor, as seen in related syntheses of benzofuropyrimidines .
Properties
IUPAC Name |
ethyl 3-(3-methylbutanoylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-16(19)15-14(17-13(18)9-10(2)3)11-7-5-6-8-12(11)21-15/h5-8,10H,4,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHRLDNPXVSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the ethyl ester and amide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex benzofuran derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. For example, the use of palladium-catalyzed reactions for the arylation of benzofuran derivatives has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in tumor growth or viral replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituents. Below is a comparison of key analogs:
Key Observations:
- Position 3 Functionalization : The 3-methylbutanamido group in the target compound introduces a branched alkyl chain, enhancing lipophilicity compared to smaller substituents like -NH₂ or -CH₃ . This may improve membrane permeability but reduce aqueous solubility.
- Biological Activity: Analogs with electron-withdrawing groups (e.g., sulfonamide in ) exhibit specificity for enzymatic targets like carbonic anhydrases, while imidazole derivatives (e.g., ) show antiviral activity.
Physicochemical Properties
- Molecular Weight: The target compound (MW ~307.3) is heavier than simpler analogs like ethyl 3-amino benzofuran-2-carboxylate (MW ~207.2) due to the 3-methylbutanamido group.
- Solubility : The amide group may reduce solubility compared to carboxylic acid derivatives (e.g., benzofuran-based acids in ), though it remains more polar than fully alkylated analogs .
- Thermal Stability : Higher molecular weight and branched structure suggest a higher melting point than unsubstituted ethyl benzofuran-2-carboxylate (MP 166–170°C) .
Biological Activity
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is a compound derived from benzofuran, a class of heterocyclic organic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with an ethyl ester group and a 3-methylbutanamido substituent. This unique structure may contribute to its biological properties.
Research indicates that benzofuran derivatives often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways associated with cell survival and apoptosis.
Cytotoxicity Evaluation
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In related studies, various benzofuran derivatives were tested against normal cell lines using the MTT assay. Results indicated that many compounds exhibited low cytotoxicity at concentrations up to 150 µM, suggesting a favorable safety margin for further development .
Case Studies
While specific case studies on this compound are scarce, the following examples illustrate the biological relevance of similar compounds:
- Cardioprotection : A series of benzofuran derivatives showed promising results as ischemic cell death inhibitors in cardiac cells. The most potent compounds had EC50 values in the low micromolar range, indicating strong protective effects against cell death .
- Anti-cancer Activity : Other benzofuran derivatives have been explored for their anti-cancer properties, with some compounds demonstrating significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
